molecular formula C10H6Cl3NO B3378903 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole CAS No. 1494373-03-3

2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole

Cat. No.: B3378903
CAS No.: 1494373-03-3
M. Wt: 262.5
InChI Key: QJWFNWBQBFVQMN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole is a chemical compound of significant interest in medicinal and synthetic chemistry. This organochlorine compound features an oxazole heterocycle, a privileged scaffold in drug discovery known to confer a wide spectrum of biological activities . The structure is strategically functionalized with a reactive chloromethyl group and a 2,3-dichlorophenyl substituent, making it a valuable and versatile building block for the synthesis of more complex molecules. The primary research application of this compound is as a key synthetic intermediate. The reactivity of the chloromethyl group allows for further derivatization through nucleophilic substitution reactions, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Oxazole derivatives, in general, have been extensively investigated and have demonstrated a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities . The specific substitution pattern on the oxazole ring is a critical factor in determining its biological activity and interaction with molecular targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO/c11-4-9-14-5-8(15-9)6-2-1-3-7(12)10(6)13/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWFNWBQBFVQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole typically involves the reaction of 2,3-dichlorobenzoyl chloride with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxazole ring. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 undergoes nucleophilic substitution due to the electron-deficient nature of the adjacent oxazole ring. Common nucleophiles include amines, thiols, and alkoxides.

Key Findings:

  • Amine Substitution: Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C yields 2-(aminomethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole derivatives.

  • Thiol Substitution: Treatment with thiophenol in the presence of a base (e.g., K₂CO₃) produces sulfanyl derivatives .

  • Hydrolysis: Aqueous NaOH at room temperature replaces the chloromethyl group with a hydroxyl group, forming 2-(hydroxymethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole.

Example Reaction Table:

ReactantConditionsProductYieldSource
MethylamineDMF, 80°C, 6h2-(Methylaminomethyl)-substituted oxazole78%
ThiophenolK₂CO₃, DCM, RT, 12h2-(Phenylsulfanylmethyl)-substituted oxazole85%
NaOH (aq.)H₂O/EtOH, RT, 2h2-(Hydroxymethyl)-substituted oxazole92%

Coupling Reactions

The dichlorophenyl group enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Key Findings:

  • Suzuki Coupling: Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water (3:1) at 90°C, yielding biaryl derivatives .

  • Buchwald-Hartwig Amination: Coupling with anilines (e.g., 4-methoxyaniline) using Pd(OAc)₂ and Xantphos produces N-aryl oxazoles .

Example Reaction Table:

Coupling PartnerCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, 90°C5-(2,3-Dichlorophenyl)-2-(chloromethyl)-1,3-oxazole-aryl75%
4-MethoxyanilinePd(OAc)₂, Xantphos, 100°CN-(4-Methoxyphenyl)-substituted oxazole68%

Cyclization Reactions

The chloromethyl group facilitates intramolecular cyclization to form fused heterocycles.

Key Findings:

  • Formation of Bicyclic Oxazoles: Heating with CuI in DMF induces cyclization, producing tricyclic structures via C–N bond formation .

  • Oxazole-Oxadiazole Hybrids: Reaction with hydrazine derivatives yields 1,3,4-oxadiazole-fused oxazoles .

Example Reaction Table:

ReagentConditionsProductYieldSource
CuI, DMF120°C, 8hTricyclic oxazole derivative65%
Hydrazine hydrateEtOH, reflux, 6hOxazole-oxadiazole hybrid72%

Oxidation and Reduction Reactions

The oxazole ring and chloromethyl group exhibit redox activity under controlled conditions.

Key Findings:

  • Oxidation: Treatment with KMnO₄ in acidic media oxidizes the chloromethyl group to a carboxylic acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole.

Example Reaction Table:

ReagentConditionsProductYieldSource
KMnO₄, H₂SO₄0°C, 2h2-(Carboxymethyl)-substituted oxazole60%
H₂, Pd/CEtOH, RT, 4hDihydrooxazole derivative88%

Biological Activity and Derivatives

Derivatives synthesized via these reactions exhibit antimicrobial and anticancer properties. For example:

  • Anticancer Activity: Sulfanyl-acetamide derivatives show cytostatic effects against glioblastoma (SF-539) and non-small cell lung cancer (HOP-92) cell lines .

  • Antimicrobial Activity: Aminomethyl-substituted oxazoles inhibit Staphylococcus aureus (MIC = 8 µg/mL).

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of oxazole derivatives, including 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole.

Case Study: Antibacterial Activity

A review by Zhang et al. highlighted various oxazole derivatives' antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for several compounds are summarized in the following table:

CompoundMIC (µg/ml)Target Bacteria
53.12E. coli
61.56S. aureus
Ceftazidime200Various

These results indicate that certain oxazole derivatives exhibit potent antibacterial properties, suggesting potential therapeutic applications in treating bacterial infections .

Case Study: Antifungal Activity

In another study, a series of oxazole derivatives were tested against fungal strains such as Candida albicans. The results indicated varying degrees of antifungal activity:

CompoundInhibition Zone (mm)Target Fungi
1724C. albicans
1830Aspergillus niger

These findings underscore the potential of oxazole derivatives as antifungal agents .

Anticancer Applications

The anticancer properties of oxazole derivatives have been extensively studied, with promising results in various cancer cell lines.

Case Study: Antitumor Activity

Liu et al. investigated several trisubstituted oxazole derivatives for their cytotoxic effects against prostate cancer cells (PC-3). The IC50 values were recorded as follows:

CompoundIC50 (µM)Cancer Cell Line
600.0030PC-3
610.0047A431

These compounds exhibited significant cytotoxicity, indicating their potential as effective anticancer agents .

Case Study: Enhanced Anticancer Activity

Savariz et al. synthesized oxazol-5-one derivatives and evaluated their antitumor activity against various cancer cell lines. Notably, compound 69 showed remarkable efficacy against prostate (PC-3) and ovarian (OVCAR-03) cancer cell lines with IC50 values of:

CompoundIC50 (µM)Cancer Cell Line
691.50PC-3
691.07OVCAR-03

This study emphasizes the potential of modifying oxazole structures to enhance anticancer activity .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole 1,3-Oxazole 2-ClCH2; 5-(2,3-Cl2C6H3) 277.06* Reactive intermediate; bioactivity studies
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole 1,3-Oxazole 2-ClCH2; 5-(3-ClC6H4) 241.66 Commercial availability (American Elements)
2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 2-ClCH2; 5-(2,4-Cl2C6H3) 277.53 Anticancer activity (IC50 = 2.46 µg/mL vs. Hep-G2)
5-(4-Bromophenyl)-1,3-oxazole derivatives 1,3-Oxazole 5-(4-BrC6H4); variable R groups ~300–350 Aromatase inhibition (docking studies)
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole 1,3-Oxazole 2-Tolyl; 5-SO2N(C5H10) 317.39 Cytokinin-like plant growth activity

*Calculated based on molecular formula C10H6Cl3NO.

Key Observations:

In contrast, 2,4-dichlorophenyl substitution on an oxadiazole core () showed selective anticancer activity against liver cancer (Hep-G2), suggesting that both heterocycle type (oxazole vs. oxadiazole) and substituent positions influence target specificity .

Heterocycle Core Reactivity :

  • Oxadiazoles (e.g., ) are more electron-deficient than oxazoles due to the additional nitrogen atom, which may alter binding interactions in biological targets. The target compound’s oxazole core offers a balance of stability and reactivity for synthetic modifications .

Functional Group Impact :

  • The chloromethyl group in the target compound and its analogs (e.g., ) enables facile alkylation reactions, a critical feature for prodrug development or polymer conjugation .
  • Sulfonyl or piperidinyl groups () introduce hydrogen-bonding capabilities, which are absent in the target compound but crucial for cytokinin-like activity in plant growth regulation .

Antimicrobial and Anticancer Potency

  • Antimicrobial Activity: 5-(4-Bromophenyl)-1,3-oxazole derivatives () demonstrated aromatase inhibition via docking studies, while the target compound’s dichlorophenyl group could enhance binding to hydrophobic enzyme pockets.
  • Anticancer Activity : The oxadiazole analog with a 2,4-dichlorophenyl group () showed IC50 = 2.46 µg/mL against Hep-G2 cells, suggesting that dichlorophenyl substitution is beneficial. The target compound’s 2,3-dichlorophenyl group may offer distinct steric interactions for improved potency .

Biological Activity

2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole is an organic compound belonging to the oxazole family. Its unique structure, characterized by the presence of both a chloromethyl and a dichlorophenyl group, contributes to its distinctive chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoyl chloride with an oxazole precursor in the presence of a base such as triethylamine. The reaction conditions are optimized to ensure high yield and purity, often employing purification techniques like high-performance liquid chromatography (HPLC) .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly as an antimicrobial and anticancer agent. The mechanism of action is thought to involve the formation of covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular processes .

Antimicrobial Activity

Studies have shown that oxazole derivatives can possess significant antimicrobial properties. For example, related compounds exhibit activity against various bacterial strains and fungi. The presence of halogen substituents like chlorine enhances the lipophilicity of the compounds, which may facilitate membrane penetration and increase antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. For instance:

  • Case Study 1 : A derivative similar to this compound demonstrated moderate cytotoxicity against a panel of human cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Case Study 2 : Another study found that modifications to the oxazole structure led to increased antiproliferative activity against renal cancer cell lines, with IC50 values as low as 1.14 µM .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-(Bromomethyl)-5-(2,3-dichlorophenyl)-1,3-oxazoleBromine instead of chlorineVaries in reactivity; potential antimicrobial properties
2-(Chloromethyl)-5-phenyl-1,3-oxazoleLacks dichlorophenyl groupDifferent chemical properties; less potent
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazoleContains a para-chlorophenyl groupSimilar biological activities but varies based on substituent position

The biological activity is primarily attributed to the interaction between the chloromethyl group and nucleophilic sites in enzymes or other proteins within cells. This interaction can lead to enzyme inhibition or alteration in cellular signaling pathways. The dichlorophenyl group enhances the compound's ability to penetrate cellular membranes due to its lipophilic nature .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

Chloromethylation : Reacting oxazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl₂ to introduce the chloromethyl group .

Ring Closure : Combining intermediates such as dichlorophenyl-substituted precursors with ethyl acetoacetate under alkaline conditions, followed by hydrolysis and chlorination with PCl₅ .

  • Key Variables : Temperature (>80°C for chloromethylation), solvent polarity (e.g., dichloromethane for Lewis acid catalysis), and stoichiometric ratios (e.g., 1:1.2 oxazole:chloromethylating agent) critically affect purity and yield .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves bond angles and confirms the oxazole ring’s substitution pattern (e.g., 2,3-dichlorophenyl orientation) .
  • NMR Spectroscopy : 1^1H NMR detects chloromethyl protons (δ ~4.5–5.0 ppm), while 13^{13}C NMR identifies carbonyl and aromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 275.9527) .

Q. What are the recommended storage and handling protocols to prevent degradation?

  • Storage : Store under inert gas (argon) at –20°C to avoid hydrolysis of the chloromethyl group. Use amber glass vials to limit light-induced decomposition .
  • Handling : Employ gloveboxes for air-sensitive reactions and PPE (nitrile gloves, lab coat) due to potential skin irritation .

Advanced Research Questions

Q. How does the 2,3-dichlorophenyl substituent influence biological activity in antiparasitic studies?

  • Structure-Activity Relationship (SAR) : The 2,3-dichlorophenyl group enhances lipophilicity, improving membrane permeability in Cryptosporidium parvum inhibitors. Substitution at the 5-position of the oxazole ring optimizes binding to parasite-specific enzymes (e.g., CpIMPDH, EC₅₀ ≤30 nM) .
  • Validation : Compare analogs via in vitro assays (e.g., Toxo/CpIMPDH vs. Toxo/WT) to quantify selectivity (>150-fold for dichlorophenyl derivatives) .

Q. How can discrepancies in reported melting points or purity across suppliers be resolved?

  • Root Causes : Variations arise from differing purification methods (e.g., column chromatography vs. recrystallization) or solvent residues. For example, reports 97% purity for related chloromethyl-thiazoles, while commercial sources may lack analytical validation .
  • Resolution :

DSC/TGA : Measure melting point ranges and thermal stability.

HPLC-PDA : Quantify impurities using C18 columns and UV detection (λ = 254 nm) .

Q. What strategies optimize the compound’s stability in aqueous media for drug delivery applications?

  • Approaches :

  • Prodrug Design : Replace the chloromethyl group with hydrolytically stable moieties (e.g., boronate esters) while retaining bioactivity .
  • Micellar Encapsulation : Use PEG-PLGA nanoparticles to shield the compound from hydrolysis at physiological pH .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole
Reactant of Route 2
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole

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